molecular formula C19H24N2O4S B5242232 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-methoxyethyl)acetamide

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-methoxyethyl)acetamide

Cat. No.: B5242232
M. Wt: 376.5 g/mol
InChI Key: QJOMEUYDDQXBOF-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-methoxyethyl)acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-methoxyethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 3,5-dimethylaniline to form N-(benzenesulfonyl)-3,5-dimethylaniline. This intermediate is then reacted with 2-methoxyethylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: Known for its use as a fluorinating reagent.

    N-(benzenesulfonyl)-3,5-dimethylaniline: An intermediate in the synthesis of the target compound.

    2-(benzenesulfonyl)-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide: Another sulfonamide derivative with potential biological activity.

Uniqueness

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15-11-16(2)13-17(12-15)21(14-19(22)20-9-10-25-3)26(23,24)18-7-5-4-6-8-18/h4-8,11-13H,9-10,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOMEUYDDQXBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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